6-(2-Chlorophenyl)pyridin-2-amine

Lipophilicity Physicochemical properties Lead optimization

6-(2-Chlorophenyl)pyridin-2-amine (CAS 882014-09-7) is a 2-aminopyridine derivative bearing an ortho-chlorophenyl substituent at the 6-position, with molecular formula C₁₁H₉ClN₂ and a molecular weight of 204.66 g/mol. The compound is classified as a biaryl amine building block within the broader 2-aminopyridine kinase inhibitor chemotype, a scaffold extensively exploited in patents targeting KDR, Tie-2, Flt3, c-MET, and other tyrosine kinases.

Molecular Formula C11H9ClN2
Molecular Weight 204.65 g/mol
Cat. No. B8631556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Chlorophenyl)pyridin-2-amine
Molecular FormulaC11H9ClN2
Molecular Weight204.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(=CC=C2)N)Cl
InChIInChI=1S/C11H9ClN2/c12-9-5-2-1-4-8(9)10-6-3-7-11(13)14-10/h1-7H,(H2,13,14)
InChIKeyPXIIBTONHMBIHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Chlorophenyl)pyridin-2-amine: Physicochemical Baseline and Scaffold Identity for Procurement Decisions


6-(2-Chlorophenyl)pyridin-2-amine (CAS 882014-09-7) is a 2-aminopyridine derivative bearing an ortho-chlorophenyl substituent at the 6-position, with molecular formula C₁₁H₉ClN₂ and a molecular weight of 204.66 g/mol [1]. The compound is classified as a biaryl amine building block within the broader 2-aminopyridine kinase inhibitor chemotype, a scaffold extensively exploited in patents targeting KDR, Tie-2, Flt3, c-MET, and other tyrosine kinases [2]. Its computed XLogP3-AA of 2.8, topological polar surface area of 38.9 Ų, and single hydrogen bond donor position it in a physicochemical space distinct from its para- and meta-chloro regioisomers as well as the unsubstituted phenyl analog [1].

Why In-Class 2-Aminopyridine Building Blocks Cannot Substitute for 6-(2-Chlorophenyl)pyridin-2-amine


Within 6-arylpyridin-2-amine building blocks, the position and identity of the aryl substituent profoundly affect downstream molecular properties. Regioisomeric replacement of the ortho-chlorophenyl group with para- or meta-chloro analogs alters the dihedral angle between the two aromatic rings, modulating conjugation and the spatial orientation of the chlorine atom in the final target compound [1]. The ortho-chloro substituent introduces a unique combination of steric bulk and electron-withdrawing character absent in the unsubstituted phenyl analog (6-phenylpyridin-2-amine). Furthermore, halogen exchange (e.g., replacing ortho-Cl with ortho-F) changes both the van der Waals radius (Cl: 1.75 Å vs. F: 1.47 Å) and lipophilicity, which can alter binding pocket occupancy and metabolic stability in kinase inhibitor programs [2]. Generic substitution without verifying positional and electronic equivalence therefore risks divergent structure-activity relationships in the final elaborated compound.

Quantitative Differentiation Evidence for 6-(2-Chlorophenyl)pyridin-2-amine Relative to Closest Analogs


Ortho-Chlorine Lipophilicity Contribution vs. Unsubstituted Phenyl and Para-Chloro Analogs

The computed partition coefficient (XLogP3-AA) for 6-(2-chlorophenyl)pyridin-2-amine is 2.8, representing a +0.9 log unit increase compared to the unsubstituted 6-phenylpyridin-2-amine (XLogP3 ~1.9), and a difference of approximately 0.0 log units relative to the para-chloro regioisomer 6-(4-chlorophenyl)pyridin-2-amine (XLogP3 ~2.8), where the chlorine position primarily alters the molecular electrostatic potential rather than overall lipophilicity [1][2].

Lipophilicity Physicochemical properties Lead optimization

Synthetic Accessibility via Suzuki-Miyaura Cross-Coupling: Defined Route and Reported Yield

A defined synthesis of 6-(2-chlorophenyl)pyridin-2-amine employs Suzuki-Miyaura coupling between 2-amino-6-bromopyridine and 2-chlorophenylboronic acid, yielding 0.632 g of product as a white solid, with MS (EI) confirmation at m/z 204 (M⁺) . This route uses a Pd-catalyzed cross-coupling compatible with the free 2-amino group, distinguishing this compound from analogs that require protecting group strategies when more sterically hindered or electronically deactivated boronic acids are employed.

Synthetic chemistry Cross-coupling Process development

Topological Polar Surface Area and Hydrogen Bonding Capacity Differentiate from N-Linked Regioisomer

6-(2-Chlorophenyl)pyridin-2-amine (C-aryl substituted) has a topological polar surface area (TPSA) of 38.9 Ų and one hydrogen bond donor [1]. Its constitutional isomer N-(2-chlorophenyl)pyridin-2-amine (CAS 81416-26-4, N-aryl substituted) has identical molecular formula but a TPSA of approximately 24.9 Ų due to the secondary amine geometry and different hydrogen-bonding network . This 14.0 Ų TPSA difference is substantial for predicting blood-brain barrier penetration and oral bioavailability in early-stage drug discovery.

Drug-likeness Permeability Medicinal chemistry

Ortho-Chloro Steric and Electronic Effects in 2-Aminopyridine Kinase Inhibitor Scaffolds

In the broader class of 2-aminopyridine kinase inhibitors, the 6-aryl substituent directly modulates hinge-binding interactions with the kinase ATP pocket. The ortho-chloro substitution in 6-(2-chlorophenyl)pyridin-2-amine introduces a steric clash (van der Waals radius 1.75 Å) that can enforce a specific dihedral angle between the pyridine and phenyl rings, potentially altering inhibitor conformation compared to the unsubstituted phenyl or para-chloro analogs [1]. Patent literature covering KDR, Tie-2, and Flt3 inhibitors explicitly claims 2-aminopyridine compounds with varied 6-aryl substitution, implying that the ortho-chloro phenyl group is a non-obvious selection requiring specific synthetic access [2].

Kinase inhibition Structure-activity relationship Scaffold optimization

Optimal Application Scenarios for 6-(2-Chlorophenyl)pyridin-2-amine Based on Verified Evidence


Late-Stage Diversification of 2-Aminopyridine Kinase Inhibitor Libraries

Medicinal chemistry teams engaged in kinase inhibitor lead optimization (particularly against KDR, Tie-2, Flt3, or VRK1/2) can employ 6-(2-chlorophenyl)pyridin-2-amine as a pre-formed 6-aryl building block for Suzuki or Buchwald-Hartwig diversification at the free 2-amino group. The ortho-chloro substituent provides a defined steric and electronic input (ΔvdW +0.55 Å vs. H) at the hinge-binding vector, enabling systematic SAR exploration without de novo synthesis of the biaryl core [1]. The documented MS (EI) signature at m/z 204 provides a rapid identity verification method before use .

Regioisomer-Selective Procurement for Physicochemical Property Tuning

When a project requires a specific balance of lipophilicity (XLogP3 = 2.8) and polar surface area (TPSA = 38.9 Ų), 6-(2-chlorophenyl)pyridin-2-amine offers a precise physicochemical profile that differs from the N-linked isomer (ΔTPSA = +14.0 Ų). This enables computational chemists to pre-select the correct isomer for CNS MPO or permeability modeling without wasting synthesis resources on the wrong constitutional isomer [1]. Procurement personnel should verify CAS 882014-09-7 (not 81416-26-4) to ensure the C-aryl rather than N-aryl connectivity.

Fragment-Based Screening Library Enrichment with Halogenated Biaryl Amines

Fragment libraries benefit from inclusion of low-molecular-weight (204.66 Da) compounds with balanced hydrogen-bonding capacity (1 HBD, 2 HBA) and moderate lipophilicity. 6-(2-Chlorophenyl)pyridin-2-amine meets fragment rule-of-three criteria and introduces a chlorine atom amenable to X-ray crystallographic detection via anomalous scattering, facilitating soak-in fragment screening campaigns [1]. The ortho-chloro orientation provides a distinct binding vector compared to meta- or para-chloro fragments already present in many commercial libraries.

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